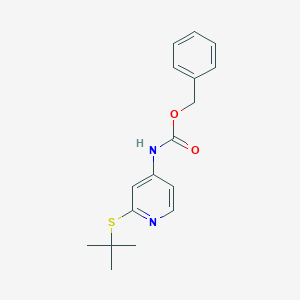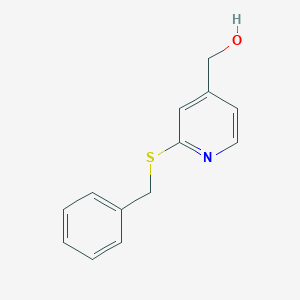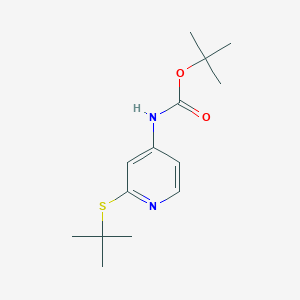
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate (TBTP) is an organic compound with the chemical formula C8H17NO2S and a molecular weight of 185.3 g/mol. It is a colorless, odorless, and hygroscopic solid that is soluble in various organic solvents. TBTP has a variety of scientific applications, including its use in organic synthesis and as a reagent for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has a variety of scientific applications, including its use as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers, as a catalyst for the polymerization of styrene, and as a reagent for the synthesis of other organic compounds. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has been used in the synthesis of organic compounds with antimicrobial activity and in the synthesis of polymers with controlled release properties.
Wirkmechanismus
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic species and forming covalent bonds with them. In coordination chemistry, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can act as a ligand, binding to metal ions and forming a coordination complex. In the synthesis of polymers, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can act as a catalyst, promoting the polymerization of styrene and other monomers.
Biochemical and Physiological Effects
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in mice and rats, with no observed adverse effects at doses up to 500 mg/kg. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has been found to have no mutagenic or carcinogenic effects in a variety of animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is a versatile reagent that has a variety of applications in organic synthesis and coordination chemistry. It is relatively inexpensive and has high yields in many reactions. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can be easily stored and handled in the laboratory. However, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is hygroscopic and must be handled with care to prevent contamination.
Zukünftige Richtungen
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has a variety of potential future applications. For example, it could be used in the synthesis of polymers with improved properties, such as increased strength, flexibility, and thermal stability. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could be used in the synthesis of organic compounds with antimicrobial activity, which could be used as drugs to treat bacterial infections. tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could also be used in the synthesis of polymers with controlled release properties, which could be used to deliver drugs and other compounds over a sustained period of time. Finally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could be used in the synthesis of organic compounds with improved solubility, which could be used to improve the delivery of drugs and other compounds.
Synthesemethoden
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is synthesized through a reaction between tert-butylthiopyridine and tert-butylcarbamate. This reaction is typically carried out in the presence of a catalyst, such as an acid or a base, and at a temperature of between 40 and 80 °C. The reaction proceeds by nucleophilic substitution, in which the tert-butylthiopyridine acts as the nucleophile and the tert-butylcarbamate acts as the electrophile. The reaction is typically completed in a few hours and yields tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% in high yields.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-tert-butylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2,3)18-12(17)16-10-7-8-15-11(9-10)19-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWNSIBIQJMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

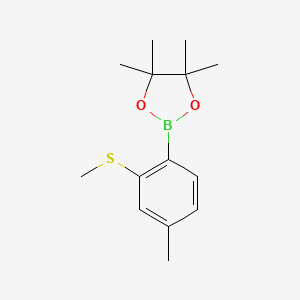
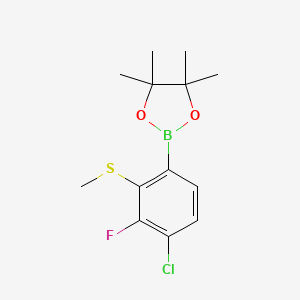
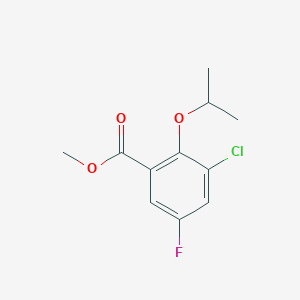
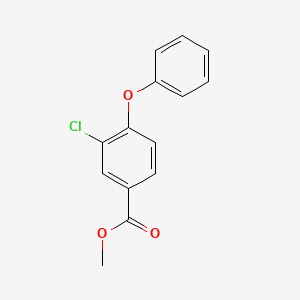
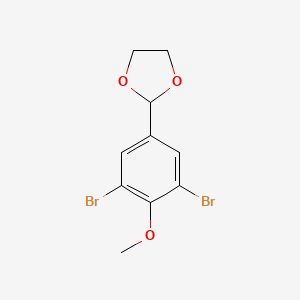
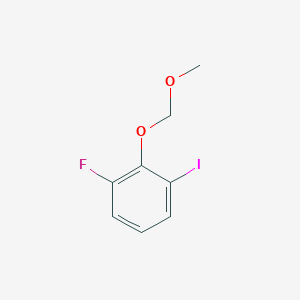
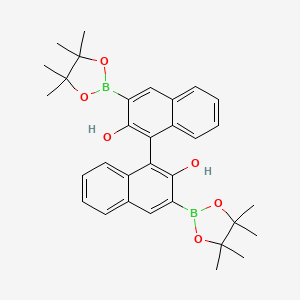
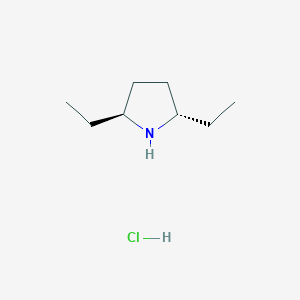
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
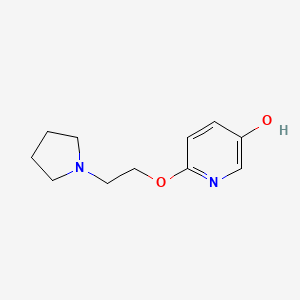
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
